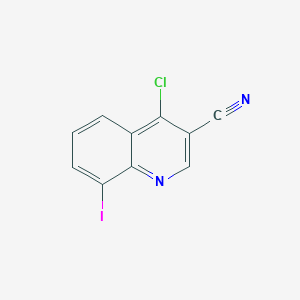
4-Chloro-8-iodoquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-iodoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4ClIN2 and a molecular weight of 314.51 g/mol . This compound is known for its unique structure, which includes both chlorine and iodine atoms attached to a quinoline ring, along with a carbonitrile group. It is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
The synthesis of 4-Chloro-8-iodoquinoline-3-carbonitrile involves several steps, typically starting with the quinoline ringIndustrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
4-Chloro-8-iodoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-8-iodoquinoline-3-carbonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of biological pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-8-iodoquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The carbonitrile group also plays a crucial role in its reactivity and stability .
Comparison with Similar Compounds
4-Chloro-8-iodoquinoline-3-carbonitrile can be compared with other halogenated quinoline derivatives, such as:
- 4-Chloroquinoline-3-carbonitrile
- 8-Iodoquinoline-3-carbonitrile
- 4-Bromo-8-iodoquinoline-3-carbonitrile
These compounds share similar structural features but differ in their halogenation patterns, which can influence their reactivity and applications. The unique combination of chlorine and iodine in this compound makes it particularly valuable for specific research purposes.
Properties
Molecular Formula |
C10H4ClIN2 |
|---|---|
Molecular Weight |
314.51 g/mol |
IUPAC Name |
4-chloro-8-iodoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4ClIN2/c11-9-6(4-13)5-14-10-7(9)2-1-3-8(10)12/h1-3,5H |
InChI Key |
UVTHLKDKEBEOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)I)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


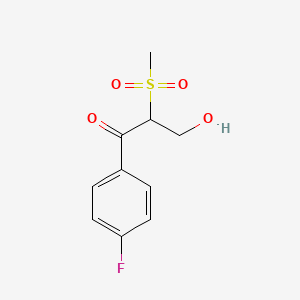
![N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13007169.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)
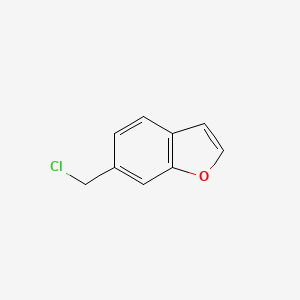
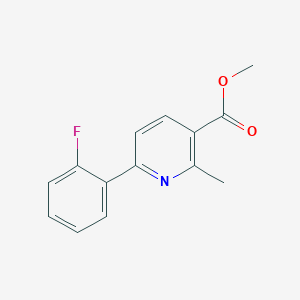
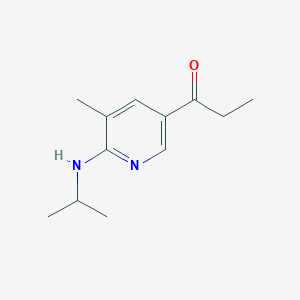
![7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)
![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)
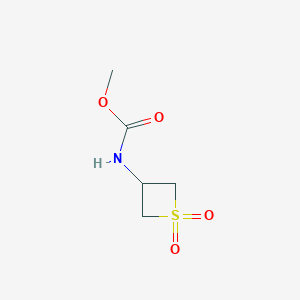
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)
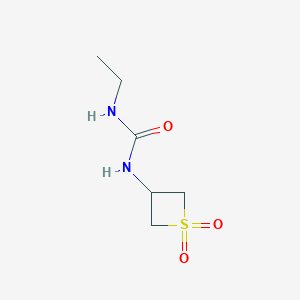
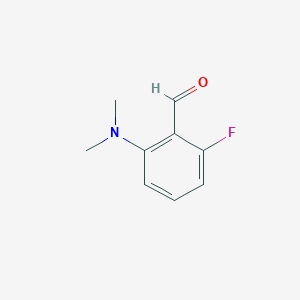
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)
